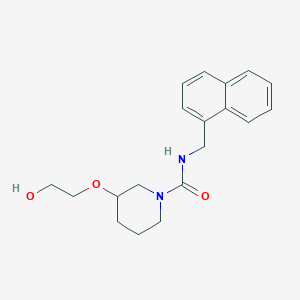![molecular formula C13H23N3O2S B7677981 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate the activity of certain enzymes, making it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea involves its ability to bind to and modulate the activity of certain enzymes. Specifically, this compound has been shown to bind to the ATP-binding site of protein kinases, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and dependent on the specific enzyme that is affected. However, some general effects of this compound include the inhibition of cell proliferation and the induction of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the role of these enzymes in various physiological processes. However, some limitations of this compound include its potential toxicity and the need for careful dosing in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea. One area of interest is the investigation of the role of protein kinases in various diseases, such as cancer and Alzheimer's disease. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of cancer. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Synthesemethoden
The synthesis of 1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea involves several steps, including the reaction of tert-butylamine with 2-chloroacetyl chloride to produce 2-tert-butylthiazol-4-ylmethylamine. This intermediate is then reacted with 2(S)-hydroxybutan-2-yl isocyanate to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea has been used in a variety of scientific research applications, particularly in the field of enzymology. This compound has been shown to modulate the activity of certain enzymes, including protein kinases, making it a valuable tool for investigating the role of these enzymes in various physiological processes.
Eigenschaften
IUPAC Name |
1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-5-9(7-17)16-12(18)14-6-10-8-19-11(15-10)13(2,3)4/h8-9,17H,5-7H2,1-4H3,(H2,14,16,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUIJCMIZENG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NCC1=CSC(=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)NCC1=CSC(=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)

![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)

![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)

![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)

![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)
![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
